Hydrogen Bond Donor Count: A Determinant of Permeability and Target Engagement Selectivity
The target compound contains zero hydrogen bond donors (HBD = 0), whereas the closest N-unsubstituted analog 5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione (CAS 34301-40-1) possesses one HBD from the N–H group . In the context of CNS drug discovery, lowering HBD count is a well-established strategy to improve passive blood-brain barrier permeability; a HBD count of ≤0.5 is associated with significantly higher CNS MPO scores [1]. This difference means the target compound is structurally precluded from forming the N–H···O hydrogen bond that the N-unsubstituted analog can engage with biological targets, resulting in distinct target selectivity profiles.
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 5-(4-Nitrobenzylidene)-1,3-thiazolidine-2,4-dione (CAS 34301-40-1): HBD = 1 |
| Quantified Difference | ΔHBD = –1 (complete elimination of N–H donor) |
| Conditions | Structural comparison based on molecular formula and SMILES; HBD count calculated per Lipinski rules. |
Why This Matters
For CNS-targeted screening libraries, the zero-HBD profile of 367469-68-9 makes it a more BBB-permeable candidate than its N-unsubstituted analog, directly influencing procurement decisions for neuroscience-focused compound collections.
- [1] Wager, T.T.; Hou, X.; Verhoest, P.R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 2010, 1(6), 435–449. View Source
